2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether
Overview
Description
2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether typically involves the reaction of 2-chloro-4-fluorophenol with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation Reactions: The benzyl ether moiety can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted phenyl ethers.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized as a solvent and catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can form hydrogen bonds and van der Waals interactions with target molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenyl ether
- 2-Fluoro-4-(trifluoromethyl)phenyl ether
- 2-Chloro-4-fluorophenyl methyl ether
Uniqueness
2-Chloro-4-fluorophenyl 2-(trifluoromethyl)benzyl ether is unique due to the combination of chloro, fluoro, and trifluoromethyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-12-7-10(16)5-6-13(12)20-8-9-3-1-2-4-11(9)14(17,18)19/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTUAGPDJUJEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001175696 | |
Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-54-1 | |
Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163729-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-1-[[2-(trifluoromethyl)phenyl]methoxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001175696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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